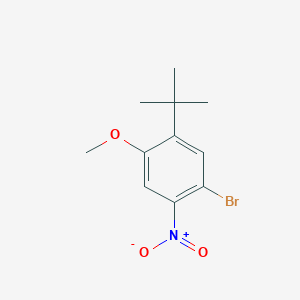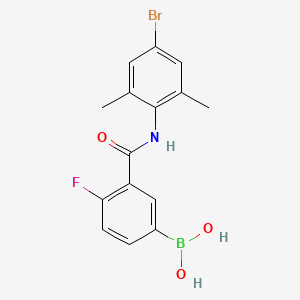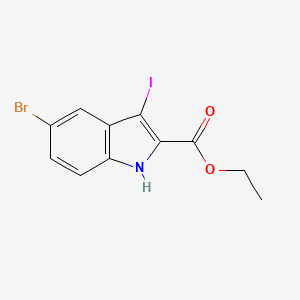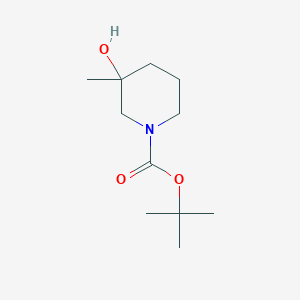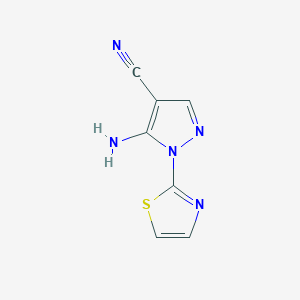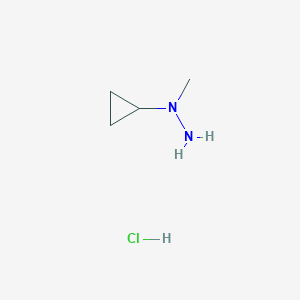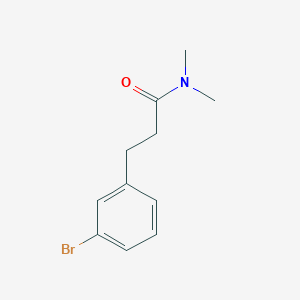
3-(3-bromophenyl)-N,N-dimethylpropanamide
Vue d'ensemble
Description
3-(3-bromophenyl)-N,N-dimethylpropanamide, also known as 3-bromobenzyl dimethylpropionamide, is an organic compound belonging to the class of amides. It is a colorless crystalline solid that has a wide range of uses in scientific research, including the synthesis of organic compounds and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Natural Product Synthesis
The compound serves as a versatile starting material for synthesizing natural products. Its bromophenyl group can undergo various reactions, such as Suzuki cross-coupling for C-C bond formation, Miyaura reaction for borylation, and catalytic C-N cross-coupling (Ullman reaction or Buchwald–Hartwig reaction), allowing for the creation of a diverse chemical space .
Medicinal Chemistry
In medicinal chemistry, the compound’s structural features make it a candidate for drug design and synthesis. Its modifiable bromine atom can be used to attach pharmacophores, potentially leading to new therapeutic agents .
Anticancer Activity
The bromophenyl moiety is a common feature in molecules with anticancer properties. Derivatives of this compound have been synthesized and tested for their efficacy against various cancer cell lines, showing promise in oncological research .
Molecular Docking Studies
The compound’s structure allows for in silico molecular docking studies to predict its interaction with biological targets. This is crucial for understanding its potential as a lead compound in drug discovery .
ADME and Toxicity Prediction
Its analogs can be used to study absorption, distribution, metabolism, and excretion (ADME) properties, as well as to predict toxicity, which are essential parameters in preclinical drug development .
Dye Synthesis
The compound’s structural framework is beneficial for synthesizing dyes. The presence of the bromophenyl group can contribute to the creation of novel dye molecules with specific properties for industrial applications .
Heterocyclic Compound Synthesis
As a building block, it can be used to synthesize a wide range of heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and dyes .
Material Science
In material science, the compound can be utilized in the synthesis and characterization of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads, which have applications in photovoltaics and as semiconductors .
Propriétés
IUPAC Name |
3-(3-bromophenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-13(2)11(14)7-6-9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCFZIWQRLXXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N,N-dimethylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-thiophen-3-ylpyrrolidine-3-carboxylic acid](/img/structure/B1526319.png)



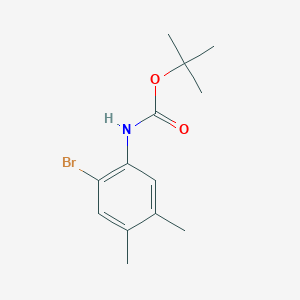
![Tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1526326.png)
![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)
